6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Lipophilicity Drug-likeness Physicochemical profiling

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one (CAS 1156362-84-3) is a synthetic heterocyclic small molecule combining a pyridazin-3(2H)-one core with a 3,4-dihydro-2H-1,5-benzodioxepin substituent at the 6-position. Its molecular formula is C₁₃H₁₂N₂O₃ with a molecular weight of 244.25 g/mol.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 1156362-84-3
Cat. No. B1418575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
CAS1156362-84-3
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C3=NNC(=O)C=C3)OC1
InChIInChI=1S/C13H12N2O3/c16-13-5-3-10(14-15-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2,(H,15,16)
InChIKeyRVMURJQGOYVPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one (CAS 1156362-84-3): Procurement-Grade Pyridazinone Building Block for Research & Development


6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one (CAS 1156362-84-3) is a synthetic heterocyclic small molecule combining a pyridazin-3(2H)-one core with a 3,4-dihydro-2H-1,5-benzodioxepin substituent at the 6-position. Its molecular formula is C₁₃H₁₂N₂O₃ with a molecular weight of 244.25 g/mol [1]. The compound is listed in the PubChem database (CID 43583812) and is commercially available from multiple suppliers primarily as a research chemical or synthetic building block with typical purities of 95–97% [1]. Key computed physicochemical properties include a LogP of 1.3, a topological polar surface area of 59.9 Ų, and a single hydrogen bond donor [1]. While the pyridazinone scaffold is associated with diverse biological activities in medicinal chemistry literature, direct peer-reviewed pharmacological data for this specific compound remain absent from public databases as of the current knowledge cutoff.

Why 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one Cannot Be Casually Substituted by Other Pyridazinone Analogs


The benzodioxepin moiety fused to the pyridazinone core imparts distinct conformational and electronic properties that are not replicated by simple phenyl or methoxyphenyl-substituted pyridazinone analogs. UV absorption spectroscopic studies on the parent 3,4-dihydro-2H-1,5-benzodioxepin system have demonstrated that the heterocyclic ring adopts a specific chair conformation, and the angle of twist (θ) between the aromatic ring plane and the oxygen-bond planes is sensitive to substitution pattern [1]. Consequently, generic replacement of the 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) group with an open-chain dialkoxyaryl or alkylaryl substituent is expected to alter molecular shape, LogP, hydrogen-bonding capacity, and target-binding pharmacophore geometry. Without direct comparative biological data, the quantitative impact of these structural differences remains uncharacterized, but the structural uniqueness of the benzodioxepin-pyridazinone architecture precludes assuming functional interchangeability with non-benzodioxepin congeners.

Quantitative Differentiation Evidence for 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison Against 6-Phenylpyridazin-3(2H)-one

The target compound has a computed XLogP3 of 1.3, as reported by PubChem [1]. The simplest structural analog, 6-phenylpyridazin-3(2H)-one (CAS 17687-25-5; PubChem CID 12313104), has a computed XLogP3 of approximately 1.0 [2]. The 0.3 log unit increase reflects the additional lipophilic contribution of the ethylene bridge in the benzodioxepin ring. This difference, while modest, may affect membrane permeability and solubility in a manner relevant to assay design and lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation from 6-(4-Methoxyphenyl)pyridazin-3(2H)-one

The target compound has a computed TPSA of 59.9 Ų [1]. In comparison, 6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 2164-64-1) has a TPSA of 51.2 Ų [2]. The higher polar surface area of the target compound arises from the two oxygen atoms in the benzodioxepin ring, which contribute additional hydrogen-bond acceptor capacity without adding hydrogen-bond donors. The TPSA value of 59.9 Ų falls within the favorable range for oral bioavailability (typically <140 Ų) but is slightly higher than the comparator, potentially reducing passive blood-brain barrier penetration relative to the methoxyphenyl analog.

Polar surface area Oral bioavailability BBB penetration

GHS Hazard Classification: Procurement Safety Profile vs. Unclassified Analogs

The target compound carries a defined GHS hazard classification based on ECHA notifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In contrast, 6-phenylpyridazin-3(2H)-one has no GHS hazard classification in the ECHA C&L inventory as of the current data cutoff [2]. This means the target compound requires documented risk assessment, appropriate PPE, and compliant storage/handling procedures upon procurement, whereas the comparator may be procured with fewer regulatory overheads. For laboratories with established safety management systems, this distinction may affect total cost of ownership and workflow integration.

Safety Handling Procurement compliance

Conformational Restraint: Benzodioxepin Chair Conformation vs. Flexible Alkoxy Analogs

UV absorption spectroscopy studies have established that the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin ring exists predominantly in a chair conformation, with the angle of twist (θ) between the aromatic ring plane and the oxygen-bond planes being measurable and reproducible [1]. When the pyridazinone is attached at the 7-position, this conformational preference is expected to be retained. 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one, by contrast, possesses freely rotating methoxy groups that sample multiple conformations [2]. The constrained geometry of the benzodioxepin system limits the orientational freedom of the oxygen lone pairs and the aromatic ring, thereby imposing a more defined pharmacophoric presentation. At the class level, conformational preorganization has been correlated with enhanced binding affinity and selectivity in related heterocyclic systems when the constrained conformation matches the bioactive geometry.

Conformational analysis Molecular recognition Structure-based design

Procurement-Relevant Application Scenarios for 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one


Fragment-Based and Scaffold-Hopping Libraries Seeking Constrained Benzodioxepin Topology

The benzodioxepin-pyridazinone hybrid presents a conformationally constrained scaffold with a defined chair geometry, as supported by UV conformational analysis of the parent benzodioxepin system [1]. Procurement is justified when a screening library requires a preorganized oxygenated bicyclic aryl motif that is structurally distinct from flexible dimethoxyaryl or benzodioxole alternatives. The compound's LogP (1.3) and TPSA (59.9 Ų) position it within drug-like chemical space suitable for oral bioavailability optimization [2].

Medicinal Chemistry Programs Exploring Pyridazinone-Based PDE or Kinase Inhibitors

Pyridazin-3(2H)-one is a recognized scaffold in phosphodiesterase (PDE) and kinase inhibitor programs. This specific derivative offers a unique benzodioxepin substitution that may exploit hydrophobic pockets or hydrogen-bonding interactions not accessible to simpler aryl substituents. Although direct target engagement data for this compound are not publicly available [3], the class-level precedent for pyridazinone-based enzyme inhibition supports its inclusion in focused lead-optimization arrays where scaffold novelty is prioritized.

Laboratories Requiring Supplier-Diversified, Hazard-Profiled Building Blocks

With an established GHS hazard classification (H302, H315, H319, H335) documented via ECHA C&L notifications [2], this compound can be integrated into procurement workflows with pre-existing safety data sheets and risk assessments. The compound is stocked by multiple international suppliers including AK Scientific, MolCore, ChemSpace, and CymitQuimica, providing supply chain redundancy [2][4]. This contrasts with less common pyridazinone analogs for which safety data and multi-vendor availability may be absent.

Quote Request

Request a Quote for 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.